4-Bromo-1-methyl-1H-imidazole hydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

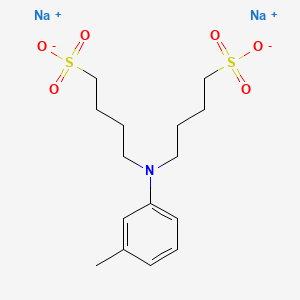

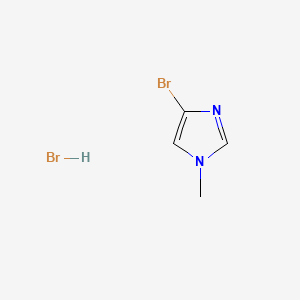

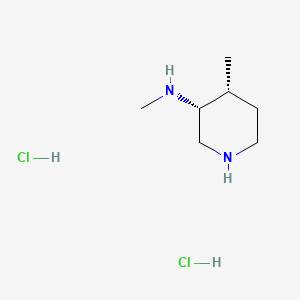

4-Bromo-1-methyl-1H-imidazole hydrobromide is a chemical compound with the molecular formula C4H6Br2N2 . It is a clear colorless to yellow to light brown liquid . It is an important intermediate for raw material for organic synthesis, agrochemical, pharmaceutical and dyestuff field .

Synthesis Analysis

The synthesis pathway for 4-Bromo-1-methyl-1H-imidazole hydrobromide involves the reaction of 4-bromo-1-methylimidazole with hydrobromic acid.Molecular Structure Analysis

The molecular structure of 4-Bromo-1-methyl-1H-imidazole hydrobromide is represented by the InChI Key IOTSLMMLLXTNNH-UHFFFAOYSA-N . The compound contains an imidazole ring, which is a heterocyclic building block .Physical And Chemical Properties Analysis

4-Bromo-1-methyl-1H-imidazole hydrobromide is a clear colorless to yellow to light brown liquid . It has a density of 1.614 g/mL at 25 °C .Scientific Research Applications

Organic Synthesis

4-Bromo-1-methyl-1H-imidazole hydrobromide: is a valuable reagent in organic synthesis, particularly in the construction of imidazole rings, which are prevalent in many biologically active molecules . The compound’s bromine atom acts as a good leaving group, facilitating nucleophilic substitution reactions that are fundamental in building complex organic structures. Its use in the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the versatility and utility of imidazoles in various applications .

Polymer Formation

In the field of polymer science, 4-Bromo-1-methyl-1H-imidazole hydrobromide serves as a catalyst for polymer formation. It can initiate polymerization reactions, leading to the creation of novel polymeric materials with potential applications ranging from industrial manufacturing to medical devices.

Medicinal Chemistry

This compound is extensively used in medicinal chemistry as a reactant to develop new pharmaceuticals. Its imidazole core is a common motif in drugs, and the bromine atom provides a reactive site for further functionalization, enabling the synthesis of a wide array of medicinal compounds.

Solar Cells

In the development of solar cells, imidazole derivatives play a role in creating dyes and other components that improve the efficiency of light absorption and energy conversion . 4-Bromo-1-methyl-1H-imidazole hydrobromide can be used to synthesize such derivatives, contributing to advancements in renewable energy technologies.

Functional Materials

The compound is also instrumental in the synthesis of functional materials. These materials have specific properties or functions, such as conductivity or luminescence, which can be applied in electronics, sensors, and other high-tech applications .

Catalysis

Lastly, 4-Bromo-1-methyl-1H-imidazole hydrobromide finds application in catalysis. It can be involved in the synthesis of N-heterocyclic carbenes, which are used as catalysts in a variety of chemical reactions, including those important in industrial processes .

Mechanism of Action

The mechanism of action of 4-Bromo-1-methyl-1H-imidazole hydrobromide is not well understood.

Safety and Hazards

properties

IUPAC Name |

4-bromo-1-methylimidazole;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN2.BrH/c1-7-2-4(5)6-3-7;/h2-3H,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKRWRWQCLBAICI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)Br.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Br2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40682026 |

Source

|

| Record name | 4-Bromo-1-methyl-1H-imidazole--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.91 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-1-methyl-1H-imidazole hydrobromide | |

CAS RN |

1215206-41-9 |

Source

|

| Record name | 1H-Imidazole, 4-bromo-1-methyl-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1215206-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1-methyl-1H-imidazole--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7H-Pyrrolo[2,3-c]pyridin-7-one, 4-bromo-1,6-dihydro-](/img/structure/B597453.png)

![ethyl 2-bromo-6-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B597470.png)

![Methyl 2-[2-(bromomethyl)phenyl]-3-methoxyprop-2-enoate](/img/structure/B597472.png)